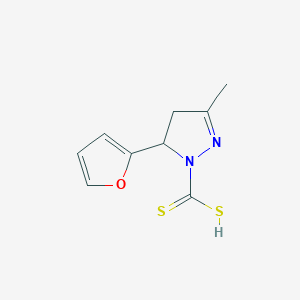
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The carbodithioic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted carbodithioic acid derivatives.
Scientific Research Applications
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but with a p-tolyl group instead of a methyl group.
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but with a carbothioamide group instead of a carbodithioic acid group.
Uniqueness
5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
807270-86-6 |
|---|---|
Molecular Formula |
C9H10N2OS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-methyl-3,4-dihydropyrazole-2-carbodithioic acid |
InChI |
InChI=1S/C9H10N2OS2/c1-6-5-7(8-3-2-4-12-8)11(10-6)9(13)14/h2-4,7H,5H2,1H3,(H,13,14) |
InChI Key |
HFUJSIWUGYUFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CO2)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


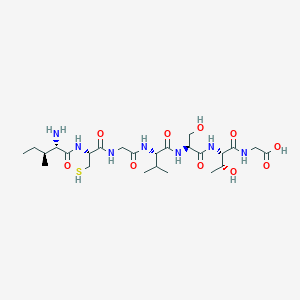
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)

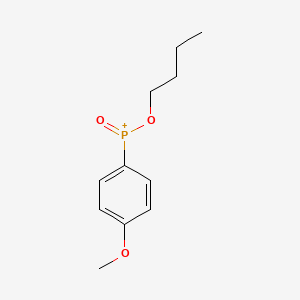
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
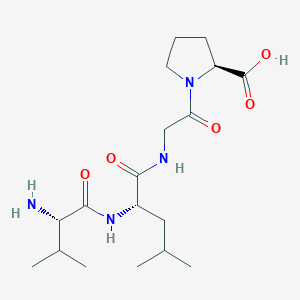
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
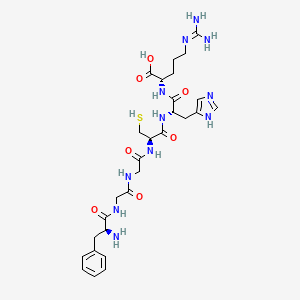
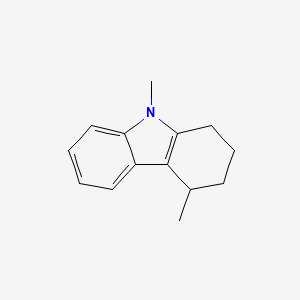
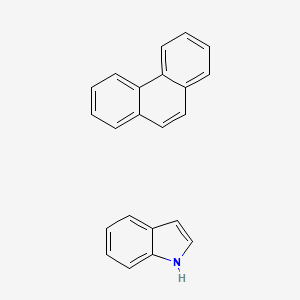
phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
